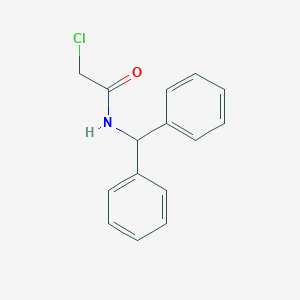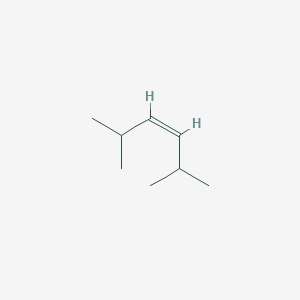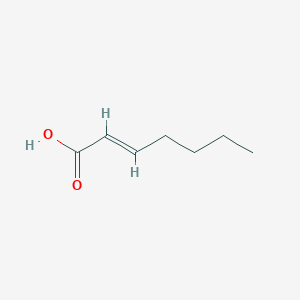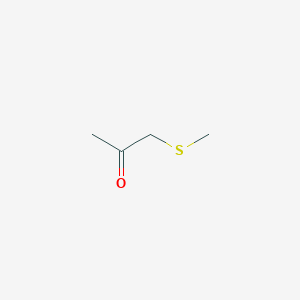
1-Naphthalenamine, N,N-dimethyl-8-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenamine, N,N-dimethyl-8-nitro- is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as DMN and is synthesized through a specific method. DMN is used in various scientific research applications due to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
DMN's mechanism of action is not well understood, but it is thought to be related to its ability to generate reactive oxygen species. Reactive oxygen species are known to play a role in various physiological processes, including cell signaling and apoptosis. DMN's ability to generate reactive oxygen species makes it a useful tool for studying these processes.
Biochemical And Physiological Effects
DMN has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMN can induce cell death in cancer cells. DMN has also been shown to have antioxidant properties, which may be useful in the treatment of diseases related to oxidative stress. In vivo studies have shown that DMN can reduce inflammation and protect against liver damage.
Advantages And Limitations For Lab Experiments
DMN has several advantages for lab experiments, including its ease of synthesis and fluorescent properties. DMN's ability to generate reactive oxygen species also makes it a useful tool for studying oxidative stress-related processes. However, DMN's toxicity and potential for generating reactive oxygen species also pose limitations for lab experiments. Careful handling and appropriate safety measures should be taken when using DMN in lab experiments.
Future Directions
There are several future directions for DMN research. DMN's ability to generate reactive oxygen species makes it a promising tool for studying oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. DMN's fluorescent properties also make it a useful tool for studying biological processes, such as cell signaling and apoptosis. Further research is needed to fully understand DMN's mechanism of action and potential applications in biomedical research.
Synthesis Methods
DMN is synthesized through a specific method that involves the reaction of 1-naphthylamine with nitric acid and sulfuric acid. The reaction produces 1-naphthalenamine, N,N-dimethyl-8-nitro- as a yellow crystalline powder. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
DMN is used in various scientific research applications, including organic synthesis, material science, and biomedical research. In organic synthesis, DMN is used as a reagent for the synthesis of other chemical compounds. In material science, DMN is used as a precursor for the synthesis of metal-organic frameworks. In biomedical research, DMN is used as a fluorescent probe for the detection of reactive oxygen species.
properties
CAS RN |
10273-29-7 |
|---|---|
Product Name |
1-Naphthalenamine, N,N-dimethyl-8-nitro- |
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N,N-dimethyl-8-nitronaphthalen-1-amine |
InChI |
InChI=1S/C12H12N2O2/c1-13(2)10-7-3-5-9-6-4-8-11(12(9)10)14(15)16/h3-8H,1-2H3 |
InChI Key |
WWBMBSSKMPMTRW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)

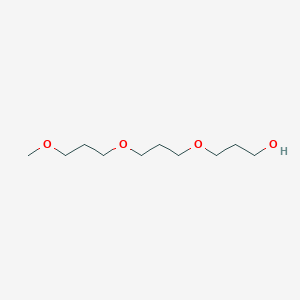
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)

